Agistatin D

説明

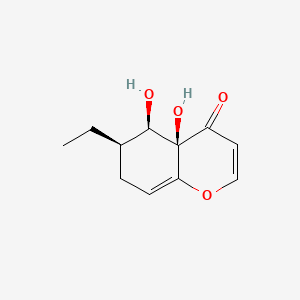

Structure

3D Structure

特性

IUPAC Name |

(4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJNTFPIOCKSTA-AVPPRXQKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC=C2C(C1O)(C(=O)C=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC=C2[C@@]([C@@H]1O)(C(=O)C=CO2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144096-47-9 |

Source

|

| Record name | Agistatin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144096-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Enigmatic Mechanism of Agistatin D: An Unresolved Tale in Cholesterol Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Agistatin D, a pyranacetal metabolite isolated from the fungus Fusarium sp., has been identified as an inhibitor of cholesterol biosynthesis. Despite this classification, a comprehensive, publicly available body of research detailing its precise mechanism of action remains elusive. This technical guide synthesizes the currently available information and highlights the significant knowledge gaps that present opportunities for future research.

Chemical Identity and Origin

This compound is a natural product with a distinct pyranacetal structure. Its discovery, along with related compounds Agistatin A, B, and E, was first reported in 1996 from the fungal strain FH-A 6239.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 144096-47-9 |

| Class | Pyranacetal |

| Origin | Fusarium sp. |

Postulated Mechanism of Action: An Unconfirmed Hypothesis

Commercial suppliers of this compound consistently label it as a cholesterol biosynthesis inhibitor. However, the specific molecular target within this complex pathway has not been publicly documented in detail. The extensive information available for statins, which inhibit HMG-CoA reductase, often overshadows the unique mechanism that this compound may possess.

It is plausible that this compound targets a different enzymatic step in the cholesterol synthesis pathway. Other fungal metabolites, for instance, have been shown to inhibit enzymes such as squalene synthase. Without dedicated mechanistic studies on this compound, its mode of action remains speculative.

Diagram 1: Potential, Unconfirmed Target Area for this compound in the Cholesterol Biosynthesis Pathway

Caption: Hypothetical targeting of the cholesterol biosynthesis pathway by this compound.

The Critical Knowledge Gap: A Call for Further Research

The primary challenge in providing an in-depth technical guide on this compound is the absence of publicly accessible primary research data. The seminal 1996 paper by Göhrt et al. in Liebigs Annalen, which first described the agistatins, is not widely available, and subsequent detailed mechanistic studies appear to be scarce.

To fully elucidate the mechanism of action of this compound, the following experimental data are required:

-

Enzyme Inhibition Assays: Identification of the specific enzyme in the cholesterol biosynthesis pathway that is inhibited by this compound.

-

Quantitative Inhibition Data: Determination of the IC₅₀ or Kᵢ values of this compound against its molecular target to understand its potency.

-

Cell-Based Assays: Quantification of the reduction in cholesterol levels in relevant cell lines upon treatment with this compound.

-

Experimental Protocols: Detailed methodologies of the assays used to determine the biological activity of this compound.

-

Signaling Pathway Analysis: Investigation into any downstream effects or modulation of signaling pathways resulting from the inhibition of cholesterol biosynthesis by this compound.

Diagram 2: Proposed Experimental Workflow for Elucidating this compound's Mechanism of Action

Caption: A proposed workflow for the comprehensive study of this compound's mechanism.

Conclusion

This compound presents as a potentially valuable molecule for researchers in the field of cholesterol metabolism and drug discovery. However, the lack of detailed, publicly available scientific literature on its mechanism of action is a significant impediment to its further development and application. The scientific community would greatly benefit from studies that address the fundamental questions surrounding its biological activity. Until such research is conducted and published, this compound will remain an enigmatic player in the landscape of cholesterol biosynthesis inhibitors.

Agistatin D: A Fungal Metabolite with Cholesterol-Lowering and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D is a naturally occurring pyranacetal, a class of organic compounds characterized by a specific heterocyclic structure. First isolated from a fungus of the Fusarium species, this compound has garnered scientific interest primarily for its inhibitory effects on cholesterol biosynthesis.[1][2][3] Additionally, this fungal metabolite has demonstrated antimicrobial properties, suggesting a broader potential for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and known mechanisms of action of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound possesses a unique and complex chemical architecture. Its formal chemical name is (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one. The structural and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [4] |

| Molecular Weight | 210.23 g/mol | [4] |

| CAS Number | 144096-47-9 | [4] |

| Formal Name | (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one | [4] |

| SMILES | CCC1CC=C2C(C1O)(C(=O)C=CO2)O | [4] |

| InChI Key | JNJNTFPIOCKSTA-AVPPRXQKSA-N | [4] |

| Solubility | Soluble in Acetone and DMSO | [4] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C for long-term stability. | [2] |

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is the inhibition of cholesterol biosynthesis.[1][2][3] While the precise molecular target within this pathway has not been definitively elucidated in publicly available literature, its function is analogous to that of statins, a well-established class of cholesterol-lowering drugs.

Inhibition of Cholesterol Biosynthesis

The biosynthesis of cholesterol is a complex multi-step process that begins with acetyl-CoA. A key rate-limiting enzyme in this pathway is HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. Statins exert their therapeutic effect by competitively inhibiting this enzyme. It is hypothesized that this compound may also target HMG-CoA reductase or another critical enzyme in the cholesterol synthesis cascade.

The general pathway of cholesterol biosynthesis is depicted below.

Antimicrobial Activity

This compound has also been reported to exhibit antimicrobial activity. However, detailed studies on its spectrum of activity and mechanism of action against microbial pathogens are limited. The pyranacetal core structure is found in various natural products with diverse biological activities, and it is plausible that this compound exerts its antimicrobial effects through mechanisms such as disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial signaling pathways. Further research is required to fully characterize its antimicrobial profile.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be found in the primary literature, notably the work by Göhrt et al. (1996). For researchers interested in evaluating its biological activity, standard assays for cholesterol biosynthesis inhibition and antimicrobial susceptibility can be employed.

Cholesterol Biosynthesis Inhibition Assay (General Protocol)

This protocol provides a general workflow for assessing the inhibitory effect of a compound on cholesterol biosynthesis in a cell-based assay.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and appropriate vehicle controls).

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24-48 hours) to allow for effects on cholesterol synthesis.

-

Cell Lysis and Cholesterol Quantification: After incubation, the cells are washed and lysed. The total cholesterol content in the cell lysates is then determined using a commercially available cholesterol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

-

Data Analysis: The results are analyzed to determine the concentration of this compound that inhibits cholesterol synthesis by 50% (IC₅₀), providing a quantitative measure of its potency.

Conclusion and Future Directions

This compound is a promising natural product with well-documented inhibitory effects on cholesterol biosynthesis and potential antimicrobial activity. Its unique pyranacetal structure makes it an interesting lead compound for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular target of this compound within the cholesterol biosynthesis pathway, which would provide valuable insights for structure-activity relationship studies and the design of more potent and selective analogs. Furthermore, a thorough investigation of its antimicrobial spectrum and mechanism of action is warranted to explore its potential as an anti-infective agent. The development of efficient synthetic routes to this compound and its derivatives will also be crucial for enabling further preclinical and clinical investigations.

References

Agistatin D: A Technical Overview of a Putative Cholesterol Biosynthesis Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, quantitative data, and mechanism of action of Agistatin D is exceptionally limited. This document summarizes the currently available information and provides a broader context on the inhibition of cholesterol biosynthesis, using well-characterized inhibitors as illustrative examples.

Introduction to this compound

Known Biological Activity of this compound

The sole reported biological activity for this compound is its ability to inhibit cholesterol biosynthesis[1]. No quantitative data, such as IC50 or Ki values, have been published to indicate the potency of this inhibition. Furthermore, there is no information available regarding its selectivity for inhibiting cholesterol synthesis in mammalian cells versus other organisms, nor are there any reports on other potential biological activities, such as antifungal or cytotoxic effects.

The Cholesterol Biosynthesis Pathway: A Therapeutic Target

The cholesterol biosynthesis pathway is a complex, multi-step process that is essential for various cellular functions. It is a well-established target for therapeutic intervention, most notably for cardiovascular diseases. The pathway begins with acetyl-CoA and proceeds through numerous enzymatic steps to produce cholesterol. A critical rate-limiting enzyme in this pathway is HMG-CoA reductase.

Diagram: Simplified Cholesterol Biosynthesis Pathway and Point of Statin Inhibition

Caption: A simplified diagram of the cholesterol biosynthesis pathway, highlighting the inhibition of HMG-CoA reductase by statins.

Quantitative Data for Cholesterol Biosynthesis Inhibitors (Statins as an Example)

Due to the absence of quantitative data for this compound, the following table presents representative IC50 values for various statins, a class of well-characterized HMG-CoA reductase inhibitors. This data is provided for illustrative purposes to demonstrate the range of potencies observed for inhibitors of this pathway.

| Compound (Statin) | Target Enzyme | IC50 (nM) | Cell Line/System |

| Atorvastatin | HMG-CoA Reductase | 8 | Rat Liver Microsomes |

| Simvastatin | HMG-CoA Reductase | 11 | Rat Liver Microsomes |

| Pravastatin | HMG-CoA Reductase | 44 | Rat Liver Microsomes |

| Rosuvastatin | HMG-CoA Reductase | 5.4 | Rat Liver Microsomes |

Note: IC50 values can vary depending on the assay conditions and the biological system used.

Experimental Protocol for Assessing Cholesterol Biosynthesis Inhibition

As no specific experimental protocol for this compound has been published, a general methodology for a cell-based cholesterol biosynthesis inhibition assay is provided below. This protocol is representative of how a compound like this compound might be tested.

Diagram: General Workflow for a Cholesterol Biosynthesis Inhibition Assay

Caption: A generalized workflow for a cell-based assay to measure the inhibition of cholesterol biosynthesis.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium until they reach a desired confluency.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period. A vehicle control (e.g., DMSO) and a positive control (e.g., a known statin) are included.

-

Radiolabeling: A radiolabeled precursor, typically [1-14C]-acetic acid, is added to the culture medium.

-

Incubation: The cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.

-

Cell Lysis and Lipid Extraction: The cells are washed and then lysed. Total lipids are extracted using an appropriate organic solvent system (e.g., chloroform:methanol).

-

Separation of Cholesterol: The extracted lipids are concentrated and spotted on a thin-layer chromatography (TLC) plate. The different lipid classes are separated by developing the TLC plate in a suitable solvent system.

-

Quantification: The spot corresponding to cholesterol is identified (using a cholesterol standard) and scraped from the plate. The amount of radioactivity in the cholesterol spot is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of cholesterol synthesis at each concentration of the test compound is calculated relative to the vehicle control. An IC50 value, the concentration of the compound that causes 50% inhibition, is then determined by non-linear regression analysis.

Conclusion and Future Directions

This compound has been identified as a natural product from Fusarium sp. with potential as a cholesterol biosynthesis inhibitor. However, the lack of detailed scientific literature significantly limits our current understanding of its potency, mechanism of action, and therapeutic potential.

For researchers and drug development professionals, this compound represents a potential starting point for the development of new hypolipidemic agents. Further research is critically needed to:

-

Confirm the inhibitory activity of this compound and determine its IC50 value against cholesterol biosynthesis.

-

Identify the specific enzyme target(s) of this compound within the cholesterol biosynthesis pathway.

-

Elucidate its mechanism of inhibition (e.g., competitive, non-competitive).

-

Evaluate its selectivity and potential off-target effects.

-

Assess its efficacy in preclinical models.

Without such fundamental studies, the true biological activity and therapeutic relevance of this compound remain speculative.

References

Agistatin D as a cholesterol biosynthesis inhibitor

An In-Depth Technical Guide on Fungal Metabolites as Cholesterol Biosynthesis Inhibitors, Featuring Agistatin D

Introduction

Fungi represent a prolific source of bioactive secondary metabolites, many of which have been developed into essential human therapeutics. Within the realm of cardiovascular health, fungal metabolites have been particularly influential, yielding potent inhibitors of cholesterol biosynthesis. One such compound is this compound, a pyranacetal first isolated from a Fusarium species, which has been identified as an inhibitor of this critical metabolic pathway.[1][2] While the specific molecular target and inhibitory kinetics of this compound are not extensively detailed in publicly available scientific literature, its discovery underscores the continuing potential of fungal biodiversity in the search for novel therapeutic agents.

This technical guide provides an in-depth overview of the core principles and methodologies related to the inhibition of cholesterol biosynthesis by fungal metabolites. Given the limited specific data on this compound, this document will focus on two of the most well-characterized classes of fungal-derived cholesterol biosynthesis inhibitors: statins , which target HMG-CoA reductase, and zaragozic acids , which target squalene synthase. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for well-known inhibitors, and visualizations of the key pathways and workflows involved in their study.

The Cholesterol Biosynthesis Pathway: A Prime Target for Inhibition

The synthesis of cholesterol is a complex, multi-step process primarily occurring in the liver. It begins with acetyl-CoA and proceeds through numerous enzymatic reactions. Two key regulatory enzymes in this pathway, HMG-CoA reductase and squalene synthase, have been the most successful targets for therapeutic intervention.

-

HMG-CoA Reductase (HMGR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis.[3] Inhibition of HMGR leads to a significant reduction in endogenous cholesterol production.

-

Squalene Synthase (SQS): This enzyme catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Inhibition at this point specifically blocks the flow of intermediates towards cholesterol without affecting other pathways that utilize FPP.

Below is a diagram illustrating the major steps in the cholesterol biosynthesis pathway and the points of inhibition for statins and squalene synthase inhibitors.

HMG-CoA Reductase Inhibitors: The Statin Class

Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase.[4] Their discovery revolutionized the treatment of hypercholesterolemia. The first statins were derived from fungal species, such as mevastatin from Penicillium citrinum and lovastatin from Aspergillus terreus.

Quantitative Data: In Vitro Inhibition of HMG-CoA Reductase

The potency of statins is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against HMG-CoA reductase. The table below presents representative inhibitory values for several common statins.

| Statin | IC50 (nM) | Ki (nM) |

| Pravastatin | 44.1 | 250 |

| Simvastatin | 11.2 | - |

| Atorvastatin | 8.2 | - |

| Rosuvastatin | 5.4 | - |

| Fluvastatin | - | 28 |

| Cerivastatin | - | 10 |

| Mevastatin | 23 | 1.4 |

Data compiled from multiple sources.[5][6][7] Note that assay conditions can influence absolute values.

Experimental Protocol: In Vitro HMG-CoA Reductase Activity Assay

This protocol describes a common method for determining the inhibitory activity of a compound against HMG-CoA reductase by monitoring the oxidation of NADPH spectrophotometrically.

Materials:

-

Purified, recombinant catalytic domain of human HMG-CoA reductase

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT

-

NADPH solution (e.g., 400 µM final concentration)

-

HMG-CoA substrate solution (e.g., 400 µM final concentration)

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Pravastatin)

-

UV-compatible 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)

Procedure:

-

Prepare the reaction mixture in each well or cuvette. For a 200 µL final volume, combine:

-

Assay Buffer

-

4 µL of NADPH solution

-

1 µL of the test inhibitor at various concentrations (or solvent for control)

-

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding 12 µL of the HMG-CoA substrate solution, followed immediately by 2 µL of the HMG-CoA reductase enzyme solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15-20 seconds for 10-15 minutes. The rate of decrease corresponds to the rate of NADPH oxidation and thus, enzyme activity.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percent inhibition relative to the solvent control and plot the results to calculate the IC50 value.

Squalene Synthase Inhibitors: The Zaragozic Acids

The zaragozic acids (also known as squalestatins) are a family of potent, competitive inhibitors of squalene synthase, first isolated from fungal cultures. They represent a more targeted approach to inhibiting cholesterol synthesis, as squalene synthase is the first enzymatic step exclusively committed to this pathway.

Quantitative Data: In Vitro Inhibition of Squalene Synthase

The zaragozic acids exhibit potent inhibition of squalene synthase, often in the nanomolar to picomolar range.

| Compound | IC50 | Target |

| Zaragozic Acid A | 6 µM | Acute hepatic cholesterol synthesis in mouse |

| Zaragozic Acid D | 100 nM | Bovine Farnesyl-protein transferase (FPTase) |

| Zaragozic Acid D2 | 100 nM | Farnesyl transferase |

Data from various sources.[8][9][10] Note that targets and assay conditions may vary.

Experimental Protocol: In Vitro Squalene Synthase Inhibition Assay

This protocol outlines a general method for measuring squalene synthase activity, which can be adapted for inhibitor screening. The assay typically involves a radiolabeled substrate.

Materials:

-

Rat liver microsomes (as a source of squalene synthase)

-

Assay Buffer (e.g., potassium phosphate buffer with MgCl2, KF, and a reducing agent like DTT)

-

NADPH

-

[³H]Farnesyl pyrophosphate (radiolabeled substrate)

-

Test inhibitor compound

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare microsomal fractions from rat liver as the enzyme source.

-

In a reaction tube, combine the assay buffer, NADPH, and the test inhibitor at various concentrations.

-

Add the microsomal enzyme preparation to the reaction tubes and pre-incubate.

-

Initiate the reaction by adding the [³H]Farnesyl pyrophosphate substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH).

-

Extract the lipid-soluble products (including [³H]squalene) using an organic solvent (e.g., hexane).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the amount of [³H]squalene formed using a liquid scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor to determine the IC50 value.

General Experimental Workflow

The process of identifying and characterizing a novel cholesterol biosynthesis inhibitor like this compound from a natural source typically follows a structured workflow.

Conclusion

While specific biochemical data for this compound remains to be fully elucidated, its existence highlights the value of fungi as a source for novel cholesterol biosynthesis inhibitors. The well-established mechanisms of action and extensive data available for other fungal metabolites, such as the statins and zaragozic acids, provide a robust framework for the evaluation of new compounds. The protocols and data presented in this guide offer a technical foundation for researchers engaged in the discovery and development of the next generation of lipid-lowering agents. Further investigation into compounds like this compound may reveal novel mechanisms or scaffolds for inhibiting cholesterol synthesis, ultimately contributing to the management of cardiovascular disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Crystal structure of human cystatin D, a cysteine peptidase inhibitor with restricted inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mevastatin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

Preliminary Studies on Agistatin D's Therapeutic Potential: An In-depth Technical Guide

A Note to the Reader: As of late 2025, publicly available research on the therapeutic potential of Agistatin D is exceedingly limited. This compound is identified as a pyranacetal isolated from a Fusarium species and is known to inhibit cholesterol biosynthesis[1]. However, detailed preclinical data, including quantitative analyses of its therapeutic effects, specific mechanisms of action beyond cholesterol synthesis inhibition, and its impact on cellular signaling pathways, are not extensively documented in scientific literature.

To provide a comprehensive technical guide that aligns with the user's request for in-depth data on a cholesterol biosynthesis inhibitor, this document will focus on statins , a well-researched class of drugs that also inhibit cholesterol biosynthesis and have established therapeutic potential, including in oncology. The principles, experimental designs, and data presentation formats discussed herein for statins serve as a blueprint for the types of studies that would be necessary to elucidate the full therapeutic potential of this compound.

Introduction to Cholesterol Biosynthesis Inhibitors and their Therapeutic Applications

Cholesterol is a fundamental component of cell membranes and a precursor for steroid hormones and bile acids. The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a complex series of enzymatic reactions. Inhibitors of this pathway, such as statins, have been cornerstone therapies for hypercholesterolemia and cardiovascular disease for decades[2][3][4]. Statins act by competitively inhibiting HMG-CoA reductase, a rate-limiting enzyme in the mevalonate pathway[5][6][7].

Beyond their lipid-lowering effects, statins exhibit pleiotropic properties, including anti-inflammatory, antioxidant, and anti-proliferative effects[3][4][8]. These properties have led to investigations into their potential as anticancer agents. The anticancer mechanisms of statins are multifaceted and are thought to involve the depletion of downstream products of the mevalonate pathway, which are crucial for cancer cell proliferation, survival, and metastasis[9][10][11].

Quantitative Data on the Anti-Cancer Effects of Statins

The following tables summarize representative quantitative data on the cytotoxic and anti-proliferative effects of various statins on different cancer cell lines. This data is essential for comparing the potency of different compounds and for selecting appropriate concentrations for further mechanistic studies.

Table 1: In Vitro Cytotoxicity of Statins against Various Cancer Cell Lines

| Statin | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (hours) | Reference |

| Simvastatin | MCF-7 (Breast Cancer) | MTT | 8.9 | 48 | [12] |

| Simvastatin | MDA-MB-231 (Breast Cancer) | MTT | 4.5 | 48 | [12] |

| Atorvastatin | DoTc2 4510 (Cervical Carcinoma) | Proliferation Assay | >40% inhibition at 50 µM | 48 | [8] |

| Lovastatin | Prostate Cancer Cells | Apoptosis Assay | Induces apoptosis | Not specified | [9] |

| Pitavastatin | MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | Induces cell death | Not specified | [13] |

Table 2: Effects of Statins on Cell Cycle and Apoptosis Markers

| Statin | Cancer Cell Line | Effect | Marker | Change | Reference |

| Simvastatin | Tongue Squamous Cancer | Cell Cycle Regulation | p21, p27 | Upregulation | [9] |

| Lovastatin | Human Breast Carcinoma | Cell Cycle Regulation | p21 | Upregulation | [9] |

| Lovastatin | Human Breast Carcinoma | Cell Cycle Regulation | Cyclin D1 | Downregulation | [9] |

| Atorvastatin | Breast and Ovarian Cancer | Autophagy | LC3 | Activation | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the therapeutic potential of cholesterol biosynthesis inhibitors.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Simvastatin from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Expression

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, or apoptosis.

Protocol:

-

Cell Lysis: Treat cells with the test compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, BCL-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.

The Mevalonate Pathway and Statin Inhibition

Caption: Inhibition of HMG-CoA reductase by statins in the mevalonate pathway.

Statin-Induced Anti-Cancer Signaling

Caption: Putative signaling cascade of statin-induced anti-cancer effects.

Experimental Workflow for In Vitro Evaluation

Caption: A typical workflow for the in vitro assessment of an anti-cancer compound.

Conclusion and Future Directions for this compound

While this guide has focused on statins as a well-characterized class of cholesterol biosynthesis inhibitors, the presented data, protocols, and conceptual frameworks are directly applicable to the future investigation of this compound. To ascertain the therapeutic potential of this compound, a systematic preclinical evaluation is imperative. This would involve:

-

In vitro screening: Determining the cytotoxicity of this compound across a panel of cancer cell lines to identify sensitive cancer types and establish dose-response relationships.

-

Mechanism of action studies: Investigating the effects of this compound on cell cycle progression, apoptosis, and autophagy. This would also involve determining if its effects are solely due to cholesterol biosynthesis inhibition or if it possesses other off-target activities.

-

Signaling pathway analysis: Elucidating the specific signaling pathways modulated by this compound, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.

-

In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.

The discovery and characterization of novel natural products like this compound from fungal sources such as Fusarium species remain a promising avenue for identifying new therapeutic agents[14][15][16]. Rigorous preclinical studies, following the examples set by the extensive research on statins, will be crucial in determining whether this compound or other related pyranacetals can be developed into effective therapies for cancer and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Statins in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. journal.waocp.org [journal.waocp.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Bioprospecting endophytic fungi from Fusarium genus as sources of bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unraveling the Molecular Target of Agistatin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive, publicly available study explicitly detailing the molecular target identification of Agistatin D has not been identified. However, based on its established function as a cholesterol biosynthesis inhibitor, this guide outlines a comprehensive strategy for the identification and validation of its most probable molecular target: 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). The following experimental protocols and data are presented as a detailed, actionable framework for researchers undertaking this investigation.

Introduction

This compound is a natural product known to inhibit the biosynthesis of cholesterol[1]. The cholesterol biosynthesis pathway is a critical cellular process, and its rate-limiting enzyme, HMG-CoA reductase, is a well-established target for a major class of cholesterol-lowering drugs, the statins. This guide provides a detailed technical framework to investigate the hypothesis that this compound exerts its biological activity through the direct inhibition of HMG-CoA reductase. The methodologies described herein encompass target identification using affinity-based proteomics, enzymatic activity assays for functional validation, and quantitative analysis of the putative interaction.

Proposed Molecular Target: HMG-CoA Reductase

The central hypothesis is that this compound directly binds to and inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This step is the primary point of regulation in the cholesterol biosynthesis pathway.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential to robustly identify and validate the molecular target of this compound. The proposed workflow integrates affinity purification to isolate binding partners, mass spectrometry for protein identification, and enzymatic assays to confirm functional inhibition.

Figure 1: Proposed workflow for the identification and validation of this compound's molecular target.

Data Presentation: Quantitative Analysis of this compound Activity

Should experimental results support the hypothesis, the following tables provide a template for presenting the quantitative data derived from enzymatic and binding assays.

Table 1: Inhibition of HMG-CoA Reductase Activity by this compound

| Compound | Target Enzyme | IC50 (nM) [Hypothetical] | Assay Method |

| This compound | Human HMG-CoA Reductase | 150 | Spectrophotometric NADPH depletion |

| Pravastatin (Control) | Human HMG-CoA Reductase | 25 | Spectrophotometric NADPH depletion |

Table 2: Binding Affinity of this compound to HMG-CoA Reductase

| Ligand | Analyte | KD (nM) [Hypothetical] | Method |

| This compound | Recombinant Human HMG-CoA Reductase | 250 | Surface Plasmon Resonance (SPR) |

| Pravastatin (Control) | Recombinant Human HMG-CoA Reductase | 50 | Surface Plasmon Resonance (SPR) |

Detailed Experimental Protocols

Affinity Purification of this compound Binding Partners

This protocol describes the use of a biotinylated this compound probe to capture interacting proteins from a cell lysate.

5.1.1. Synthesis of Biotinylated this compound Probe

A derivative of this compound will be synthesized with a linker arm terminating in a biotin moiety. The linker should be attached to a position on the this compound molecule that is predicted to be non-essential for its biological activity.

5.1.2. Preparation of Affinity Resin

-

Resuspend streptavidin-conjugated agarose beads in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Wash the beads three times with lysis buffer by centrifugation at 500 x g for 2 minutes and aspiration of the supernatant.

-

Incubate the washed beads with an excess of the biotinylated this compound probe for 2 hours at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer to remove unbound probe.

5.1.3. Protein Pull-down

-

Prepare a cell lysate from a relevant cell line (e.g., HepG2 human liver cancer cells) by sonication or douncing in lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a Bradford or BCA assay.

-

Incubate 1-2 mg of total protein from the clarified lysate with the this compound-conjugated beads overnight at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of lysate with unconjugated streptavidin beads.

-

Wash the beads five times with wash buffer (lysis buffer with 0.1% NP-40) to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 10 minutes.

5.1.4. Protein Identification by Mass Spectrometry

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the entire protein lane and perform in-gel trypsin digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired MS/MS spectra against a human protein database to identify the bound proteins. Proteins significantly enriched in the this compound pull-down compared to the control are considered potential binding partners.

Figure 2: Workflow for affinity purification-mass spectrometry.

HMG-CoA Reductase Enzymatic Assay

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.

5.2.1. Reagents

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 100 mM KCl, 1 mM EDTA, 2 mM DTT.

-

HMG-CoA Reductase: Purified recombinant human HMG-CoA reductase.

-

HMG-CoA (substrate): Prepare a stock solution in water.

-

NADPH: Prepare a fresh stock solution in assay buffer.

-

This compound: Prepare a stock solution in DMSO.

5.2.2. Assay Protocol

-

In a 96-well UV-transparent plate, add 180 µL of a master mix containing assay buffer, HMG-CoA, and NADPH to each well.

-

Add 2 µL of this compound at various concentrations (or DMSO as a vehicle control) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of HMG-CoA reductase to each well.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.

-

Calculate the rate of NADPH consumption (decrease in A340) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Signaling Pathway Visualization

The proposed mechanism of action of this compound is the inhibition of the cholesterol biosynthesis pathway.

References

Unveiling the Pyranacetal Core of Agistatin D: A Technical Guide for Researchers

For Immediate Release

A detailed technical guide has been compiled to elucidate the structure and function of Agistatin D, a fungal metabolite with potential applications in drug development due to its inhibitory effects on cholesterol biosynthesis. This document serves as a comprehensive resource for researchers, scientists, and professionals in the field, providing in-depth information on the compound's pyranacetal core, alongside available experimental data and proposed mechanisms of action.

This compound is a pyranacetal natural product first identified from a Fusarium species.[1][2] It has the chemical formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[3] The systematic name for this compound is (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one. This structure features a bicyclic system composed of a cyclohexane ring fused to a pyran ring, forming the core pyranacetal structure.

Core Structure and Properties

The foundational pyranacetal structure of this compound is a key determinant of its biological activity. The stereochemistry of the molecule, as indicated by its systematic name, is crucial for its interaction with biological targets.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 144096-47-9 |

| Systematic Name | (4aS,5R,6R)-6-ethyl-4a,5,6,7-tetrahydro-4a,5-dihydroxy-4H-1-benzopyran-4-one |

Biological Activity: Inhibition of Cholesterol Biosynthesis

This compound has been identified as an inhibitor of cholesterol biosynthesis.[1][2] This positions it as a molecule of interest for the development of new therapeutic agents targeting metabolic pathways. The primary mechanism of action for many cholesterol-lowering drugs, such as statins, is the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway.[3][4] While the specific target of this compound within this pathway has not been definitively elucidated in the available literature, its structural class as a pyranacetal suggests a potential for interaction with enzymatic active sites.

Further research is required to determine the precise mechanism and to quantify the inhibitory potency of this compound, for instance, by determining its IC₅₀ value against HMG-CoA reductase or other enzymes in the cholesterol biosynthesis pathway.

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not widely available in the public domain. The original isolation was reported from a Fusarium species.[1][2] A general workflow for the isolation of fungal metabolites such as this compound would typically involve the following steps:

General Isolation Workflow from Fusarium sp.

Caption: A generalized workflow for the isolation of this compound.

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectroscopic data are essential for the structural confirmation of this compound. While the definitive spectra from the original isolation are not readily accessible, the expected chemical shifts can be predicted based on the known structure. Researchers synthesizing or isolating this compound should perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and mass spectrometry) to verify its identity and purity.

Signaling Pathway Context

This compound's role as a cholesterol biosynthesis inhibitor places it within the broader context of lipid metabolism regulation. The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that is tightly regulated. The inhibition of this pathway, particularly at the level of HMG-CoA reductase, leads to a cascade of downstream effects, including the upregulation of LDL receptors and a subsequent decrease in plasma cholesterol levels.

Caption: Proposed inhibition of HMG-CoA reductase by this compound.

Future Directions

The pyranacetal structure of this compound presents a promising scaffold for medicinal chemistry efforts. Future research should focus on the total synthesis of this compound to enable the generation of analogs for structure-activity relationship (SAR) studies. Elucidating the precise molecular target and quantifying its inhibitory activity will be critical for advancing this compound as a potential therapeutic lead. Furthermore, exploring its effects on other cellular pathways could reveal additional biological activities.

References

- 1. Inhibitors of cholesterol biosynthesis. 6. trans-6-[2-(2-N-heteroaryl-3,5-disubstituted- pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of cholesterol biosynthesis. 1. trans-6-(2-pyrrol-1-ylethyl)-4-hydroxypyran-2-ones, a novel series of HMG-CoA reductase inhibitors. 1. Effects of structural modifications at the 2- and 5-positions of the pyrrole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Agistatin D's Effect on Cellular Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D is a pyranacetal secondary metabolite originally isolated from the fungus Fusarium sp.[1][2][3] It has been identified as an inhibitor of cholesterol biosynthesis.[1][3] This technical guide provides an in-depth overview of the known characteristics of this compound and explores its potential effects on cellular lipid metabolism. Due to the limited specific research on this compound, this document leverages data from analogous non-statin cholesterol biosynthesis inhibitors to present a comprehensive analysis for research and drug development professionals. This guide details a proposed mechanism of action, summarizes potential quantitative effects, and provides detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, its classification as a cholesterol biosynthesis inhibitor suggests it likely interferes with one of the enzymatic steps in the mevalonate pathway. Unlike statins, which competitively inhibit HMG-CoA reductase, non-statin inhibitors can target various enzymes "downstream" in the pathway.

Based on the actions of other fungal-derived and synthetic non-statin inhibitors, a plausible mechanism for this compound is the inhibition of an enzyme further down the cholesterol synthesis pathway, such as squalene synthase, squalene epoxidase, or oxidosqualene cyclase.[4] Inhibition at these later stages would lead to a reduction in cholesterol production and a potential accumulation of upstream intermediates.

Below is a proposed signaling pathway illustrating the cholesterol biosynthesis pathway and the putative point of intervention for this compound.

Caption: Proposed Cholesterol Biosynthesis Pathway and Site of this compound Inhibition.

Quantitative Data on Non-Statin Cholesterol Biosynthesis Inhibitors

| Compound Class | Target Enzyme/Protein | LDL-C Reduction (Monotherapy) | Triglyceride Reduction | HDL-C Change | Reference |

| ATP Citrate Lyase Inhibitor | ATP Citrate Lyase | 17-28% | Minimal | Minimal | [Bempedoic Acid] |

| Cholesterol Absorption Inhibitor | Niemann-Pick C1-Like 1 (NPC1L1) | 15-20% | 5-10% | Minimal Increase | [Ezetimibe] |

| Pyranacetal (this compound) | Proposed: Downstream enzyme in cholesterol synthesis | Data Not Available | Data Not Available | Data Not Available |

Note: The data for bempedoic acid and ezetimibe are provided as a reference for the potential efficacy of non-statin cholesterol biosynthesis inhibitors.

Detailed Experimental Protocols

To fully characterize the effects of this compound on cellular lipid metabolism, a series of in vitro and cell-based assays are recommended.

General Experimental Workflow

The following diagram outlines a general workflow for characterizing a novel lipid-lowering compound like this compound.

Caption: General Experimental Workflow for Characterizing a Novel Lipid-Lowering Compound.

HMG-CoA Reductase Activity Assay

This assay determines if this compound directly inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

-

Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase enzyme.

-

Add varying concentrations of this compound or a known inhibitor (e.g., pravastatin) to the wells.

-

Initiate the reaction by adding the HMG-CoA substrate.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes.

-

Calculate the rate of NADPH consumption to determine the enzyme activity and the inhibitory effect of this compound.

-

Cellular Cholesterol and Fatty Acid Synthesis Assay

This assay measures the de novo synthesis of cholesterol and fatty acids in cultured cells treated with this compound.

-

Principle: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, which is incorporated into newly synthesized lipids. The amount of radioactivity in the cholesterol and fatty acid fractions is then quantified.

-

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

[¹⁴C]-acetate

-

This compound

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

-

-

Procedure:

-

Culture HepG2 cells to near confluence in multi-well plates.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Add [¹⁴C]-acetate to the culture medium and incubate for a further 2-4 hours.

-

Wash the cells and extract the total lipids.

-

Separate the lipid classes (cholesterol, fatty acids, triglycerides) using TLC.

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Quantitative Lipid Analysis by Mass Spectrometry

This method provides a comprehensive and quantitative profile of various lipid species within the cell.[5][6][7]

-

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used to separate and identify and quantify individual lipid molecules from a total cellular lipid extract.

-

Materials:

-

Cultured cells treated with this compound

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Internal lipid standards

-

LC-MS/MS system

-

-

Procedure:

-

Treat cells with this compound.

-

Perform a total lipid extraction from the cell pellets.

-

Add a cocktail of internal standards for various lipid classes.

-

Analyze the lipid extract by LC-MS/MS.

-

Identify and quantify lipid species by comparing their mass-to-charge ratio and fragmentation patterns to known standards and databases.

-

Gene Expression Analysis by qPCR

This technique is used to determine how this compound affects the expression of genes involved in lipid metabolism.[8][9][10][11][12]

-

Principle: Quantitative polymerase chain reaction (qPCR) is used to measure the mRNA levels of target genes.

-

Materials:

-

Cultured cells treated with this compound

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR primers for target genes (e.g., HMGCR, LDLR, SREBF2, FASN) and a housekeeping gene

-

qPCR master mix and instrument

-

-

Procedure:

-

Treat cells with this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using specific primers for the genes of interest.

-

Analyze the relative gene expression levels using the ΔΔCt method.

-

Conclusion

This compound, a pyranacetal derived from Fusarium sp., presents an interesting candidate for further investigation as a cholesterol biosynthesis inhibitor. While direct evidence of its specific mechanism and quantitative effects on lipid metabolism is currently limited, the established protocols and knowledge from analogous non-statin inhibitors provide a clear path forward for its characterization. The experimental workflows and specific assays detailed in this guide offer a robust framework for researchers and drug development professionals to elucidate the precise molecular actions of this compound and to evaluate its potential as a novel therapeutic agent for managing dyslipidemia and related metabolic disorders. Further research is warranted to fully understand the pharmacological profile of this natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of cellular lipids by nano-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Transcriptomic analysis reveals the lipid metabolism-related gene regulatory characteristics and potential therapeutic agents for myocardial ischemia-reperfusion injury [frontiersin.org]

- 10. Key Genes of Lipid Metabolism and WNT-Signaling Are Downregulated in Subcutaneous Adipose Tissue with Moderate Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Agistatin D: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D is a naturally occurring pyranacetal compound first isolated from a Fusarium sp.[1] It has garnered interest within the research community for its biological activity, primarily as an inhibitor of cholesterol biosynthesis.[1] This document provides detailed application notes and protocols for the handling and use of this compound in a laboratory setting, with a focus on its solubility in various solvents and its role in cellular signaling pathways.

Physicochemical Properties and Solubility

This compound presents as a white to off-white solid.[2] Understanding its solubility is critical for the preparation of stock solutions and for ensuring accurate and reproducible experimental results.

Data Presentation: Solubility of this compound

While precise quantitative solubility data for this compound in various solvents is not widely published, qualitative assessments are available from multiple chemical suppliers.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating concentrated stock solutions for in vitro studies. |

| Acetone | Soluble | Another organic solvent in which this compound is soluble.[2] |

| Water | Insoluble (presumed) | As with many organic compounds of this nature, solubility in aqueous solutions is expected to be low. |

| Ethanol | Data not available | Solubility in ethanol has not been reported in the reviewed literature. |

| Methanol | Data not available | Solubility in methanol has not been reported in the reviewed literature. |

Storage and Stability:

Proper storage of this compound is crucial to maintain its integrity. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, the solution's stability varies with temperature:

-

-80°C: Stable for up to 6 months.

-

-20°C: Stable for up to 1 month.

-

4°C: Stable for up to 2 weeks.

To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Determine the required mass of this compound: The molecular weight of this compound is 210.23 g/mol . To prepare a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = 10 mM * 210.23 g/mol * Volume (L) For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need: 10 * 210.23 * 0.001 = 2.1023 mg

-

Weighing this compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood.

-

Dissolving in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

-

Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term use.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous-based culture medium for cell-based experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the -80°C freezer and allow it to thaw at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentration. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Example for a 10 µM working solution:

-

First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of culture medium. This results in a 100 µM solution.

-

Next, add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

-

-

-

Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

-

Immediate Use: Use the freshly prepared working solutions for your experiments immediately.

Mechanism of Action and Signaling Pathway

This compound has been identified as an inhibitor of the cholesterol biosynthesis pathway.[1] This pathway is a complex series of enzymatic reactions that produce cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids. The inhibition of this pathway can have significant effects on cellular function and is a target for various therapeutic agents, most notably statins, which inhibit the HMG-CoA reductase enzyme. While the precise enzyme inhibited by this compound is not definitively specified in the available literature, its action on this pathway is established.

Diagram: Cholesterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting the general point of inhibition by compounds like this compound.

Caption: Simplified overview of the cholesterol biosynthesis pathway indicating inhibition by this compound.

Diagram: Experimental Workflow for Preparing this compound Solutions

This diagram outlines the logical steps for preparing both stock and working solutions of this compound for experimental use.

Caption: Workflow for the preparation of this compound stock and working solutions.

References

Application Notes and Protocols for Agistatin D Treatment in Cancer Cell Lines

Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific data regarding the use of Agistatin D for the treatment of cancer cell lines. This compound, a pyranacetal isolated from a Fusarium species, is primarily documented as an inhibitor of cholesterol biosynthesis. There is a lack of established protocols, effective concentrations (such as IC50 values), or elucidated signaling pathways related to anti-cancer applications.

Therefore, the following application notes and protocols are based on the well-documented anti-cancer effects of the general class of statins , which, like this compound's described primary function, also target the cholesterol biosynthesis pathway (specifically, the mevalonate pathway). This information is provided as a proxy and a guide for potential future research into this compound, should it be found to have similar anti-proliferative effects. Researchers should exercise caution and perform initial dose-response studies to determine the efficacy and toxicity of this compound on their specific cancer cell lines of interest.

Introduction to Statins as Anti-Cancer Agents

Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, thereby blocking the synthesis of cholesterol and other essential isoprenoids. This disruption of downstream signaling pathways, which are crucial for cell proliferation, survival, and migration, has led to the investigation of statins as potential anti-cancer agents. In vitro studies have demonstrated that statins can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.

Quantitative Data: Statin IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for commonly studied statins in various cancer cell lines. It is important to note that these values can vary depending on the cell line, incubation time, and assay method used.

| Statin | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Reference |

| Simvastatin | MDA-MB-231 | Triple-Negative Breast Cancer | ~5-10 | 48 | [1] |

| SUM159 | Triple-Negative Breast Cancer | ~5-10 | 48 | [1] | |

| Hs578T | Triple-Negative Breast Cancer | ~5-10 | 48 | [1] | |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | >10 | 48 | [1] | |

| Atorvastatin | MDA-MB-231 | Triple-Negative Breast Cancer | 9.1 | 72 | [2] |

| A-549 | Non-Small Cell Lung Cancer | ~10 | 72 | [3] | |

| Pitavastatin | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.1 (in combination with 1µM Vitamin D) | 48 | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Statin of interest (e.g., Simvastatin, Atorvastatin) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of the statin or DMSO as a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Statin of interest

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of the statin for the specified time (e.g., 48 hours).

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

6-well plates

-

Statin of interest

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Seed and treat cells as described for the apoptosis assay (typically for a shorter duration, e.g., 24 hours).

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Visualizations

Signaling Pathway Affected by Statins

Statins primarily inhibit the mevalonate pathway, which has numerous downstream effects on cancer cells, including the disruption of protein prenylation and subsequent signaling pathways that control cell growth and survival.

Caption: The inhibitory effect of statins on the mevalonate pathway.

Experimental Workflow for Statin Treatment

The following diagram illustrates a general workflow for investigating the effects of a statin on a cancer cell line.

Caption: General experimental workflow for statin treatment of cancer cells.

References

Application Notes: Analytical Methods for the Detection of Agistatin D in Various Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agistatin D is a pyranacetal compound originally isolated from a species of Fusarium, a genus of filamentous fungi. It has been identified as an inhibitor of cholesterol biosynthesis, making it a compound of interest for research in metabolic diseases and drug development. Robust and reliable analytical methods are crucial for the quantification of this compound in various samples, including fungal fermentation broths, extracts, and biological matrices, to support research and development activities.

This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As this compound is a secondary fungal metabolite, the methodologies presented here are based on established analytical approaches for similar natural products and may serve as a starting point for method development and validation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods.

| Property | Value / Description | Reference |

| Chemical Class | Pyranacetal | [1] |

| Origin | Fusarium sp. | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | MedChemExpress |

| Molecular Weight | 210.23 g/mol | MedChemExpress |

| Biological Activity | Inhibitor of cholesterol biosynthesis | [1] |

| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, and ethyl acetate. | General knowledge for similar fungal metabolites |

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of organic molecules. Given that this compound is a fungal metabolite, a reversed-phase HPLC method is a suitable starting point.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later. The concentration of the analyte is determined by comparing its peak area to that of a known standard.

Experimental Protocol

1.2.1. Sample Preparation (from Fungal Culture)

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the Fusarium sp. producing this compound.

-

Incubate the culture for a specified period (e.g., 7-14 days) under appropriate conditions (e.g., 25°C, shaking at 150 rpm).

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.[2]

-

Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of methanol or mobile phase for HPLC analysis.[2]

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.[2]

1.2.2. HPLC Instrumentation and Conditions (Starting Point)

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent with a UV/Vis or Diode Array Detector (DAD) |